3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

GPR40 agonism regioisomer SAR thiadiazole propanoic acid

3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid (CAS 1142209-61-7) is a synthetic small molecule (MW 307.33 g/mol, formula C13H13N3O4S) belonging to the 1,3,4-thiadiazole-2-propanoic acid class. Compounds in this class are primarily investigated as agonists of the free fatty acid receptor 1 (GPR40/FFAR1), where the 1,3,4-thiadiazole ring serves as a more polar, heterocyclic bioisostere for the phenyl ring found in classical 3-arylpropionic acid GPR40 agonists such as fasiglifam (TAK-875).

Molecular Formula C13H13N3O4S
Molecular Weight 307.33 g/mol
CAS No. 1142209-61-7
Cat. No. B1359975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
CAS1142209-61-7
Molecular FormulaC13H13N3O4S
Molecular Weight307.33 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCC(=O)O
InChIInChI=1S/C13H13N3O4S/c1-20-9-4-2-8(3-5-9)14-12(19)13-16-15-10(21-13)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18)
InChIKeyFJHAGTCXQAQHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid: Procurement-Relevant Chemical Profile & Scaffold Context


3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid (CAS 1142209-61-7) is a synthetic small molecule (MW 307.33 g/mol, formula C13H13N3O4S) belonging to the 1,3,4-thiadiazole-2-propanoic acid class [1]. Compounds in this class are primarily investigated as agonists of the free fatty acid receptor 1 (GPR40/FFAR1), where the 1,3,4-thiadiazole ring serves as a more polar, heterocyclic bioisostere for the phenyl ring found in classical 3-arylpropionic acid GPR40 agonists such as fasiglifam (TAK-875) [2]. This specific compound features a 4-methoxyphenyl amide at the thiadiazole 5-position, which differentiates it from its closest structural analog—the 3-methoxy regioisomer (CAS 1142202-63-8)—and positions it as a member of the GPR40-targeted chemical space explored in Krasavin et al. (2016) [2].

Why 3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid Cannot Be Replaced by In-Class Analogs Without Verification


Within the 1,3,4-thiadiazole-2-propanoic acid chemotype, even subtle structural variations—such as the position of a single methoxy substituent on the anilide ring—can profoundly alter physicochemical properties including lipophilicity, ionization state, and topological polar surface area, which in turn affect aqueous solubility, metabolic stability, and target engagement at GPR40 [1]. Although the published GPR40 agonist series (compounds 8a–8m) did not include this precise 4-methoxyphenyl derivative, the reported structure–activity relationship data demonstrate that anilide substitution regiochemistry differentiates inactive analogs from low-micromolar agonists [1]. Therefore, buyers cannot assume functional or pharmacological equivalence between the 4-methoxy (CAS 1142209-61-7) and 3-methoxy (CAS 1142202-63-8) regioisomers or other thiadiazole-2-propanoic acid derivatives without direct comparative experimental evidence.

Quantitative Differentiation Evidence for 3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid Versus Closest Analogs


Regioisomeric Differentiation: 4-Methoxy vs. 3-Methoxy Anilide Substitution

The closest commercially available comparator is the 3-methoxyphenyl regioisomer (CAS 1142202-63-8). In the published GPR40 agonist series of 3-(1,3,4-thiadiazol-2-yl)propanoic acids, anilide substitution pattern dictates agonist activity at 5 μM in CHO cells stably expressing GPR40: the 4-methoxy-substituted analog (compound 8e) exhibited no statistically significant activation (% activation not reported), whereas the 3-methoxy analog (compound 8d) was one of four confirmed hits with an EC50 of 18 μM [1]. Although compound 8e in the Krasavin series carries a methyl group at the thiadiazole 5-position (rather than hydrogen as in the target compound), the data establish that para-methoxy substitution can produce a different GPR40 activation profile compared to meta-methoxy substitution within the same scaffold [1].

GPR40 agonism regioisomer SAR thiadiazole propanoic acid

Physicochemical Differentiation: Lipophilicity and Ionization Profile

Calculated physicochemical properties for CAS 1142209-61-7 have been deposited in the ChemBase database [1]. The compound displays a calculated partition coefficient (Log P) of 1.01, an acid pKa of 3.18 (carboxylic acid), and pH-dependent distribution coefficients of LogD₅.₅ = -1.29 and LogD₇.₄ = -2.45. This ionization profile indicates that at physiological pH 7.4, the compound exists predominantly in the ionized (carboxylate) form, imparting substantial aqueous solubility. The topological polar surface area (TPSA) is 101.4 Ų [1]. For context, the lead compound 8g from the Krasavin series (which differs by carrying a 2-fluorophenyl amide and a 5-methyl substituent) demonstrated remarkable aqueous solubility (not precisely quantified) and high microsomal stability (84% remaining after 60 min in mouse liver microsomes) [2]. These scaffold-level properties are attributed to the polar thiadiazole ring and ionizable propanoic acid moiety, both of which are conserved in CAS 1142209-61-7.

lipophilicity LogD pKa drug-likeness

Scaffold-Level Differentiation: 1,3,4-Thiadiazole as a Phenyl Bioisostere

The 1,3,4-thiadiazole-2-propanoic acid scaffold was deliberately designed as a more polar replacement for the 3-phenylpropanoic acid pharmacophore that dominates the GPR40 agonist field [1]. This scaffold hop from phenyl to 1,3,4-thiadiazole reduces calculated lipophilicity (cLogP) and increases total polar surface area, directly addressing the lipophilicity-driven liver toxicity that led to the discontinuation of fasiglifam (TAK-875) [1]. Compounds built on this scaffold, including the target molecule, therefore represent a pharmacokinetically differentiated chemical space relative to phenyl-containing GPR40 agonists such as TAK-875, AMG-837, and LY2881835 [2]. This differentiation is structural and physicochemical at the scaffold level, independent of the specific anilide substituent, and applies to CAS 1142209-61-7 by virtue of its core structure.

bioisostere scaffold hopping polarity enhancement

Recommended Procurement and Research Application Scenarios for 3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid


Regioisomeric Selectivity Profiling in GPR40 Agonist Lead Optimization

When a research program requires systematic evaluation of how methoxy substitution position on the anilide ring affects GPR40 agonism, CAS 1142209-61-7 should be procured alongside its 3-methoxy regioisomer (CAS 1142202-63-8) for parallel head-to-head testing in a GPR40 functional assay (e.g., IP1 accumulation in CHO-K1/GPR40 cells at 5 μM screening concentration). This paired procurement is directly informed by the Krasavin et al. (2016) SAR data showing that meta-methoxy substitution yielded an EC50 of 18 μM within this chemotype, while para-methoxy in the 5-methyl series abolished activity [1].

Physicochemical Profiling for Thiadiazole-Containing GPR40 Agonist Series

For medicinal chemistry teams prioritizing aqueous solubility and low lipophilicity in GPR40 agonist design, CAS 1142209-61-7 offers a calculated LogD₇.₄ of -2.45 and TPSA of 101.4 Ų [1]. Procurement of this compound enables experimental determination of kinetic solubility (e.g., in PBS pH 7.4), LogD₇.₄ by shake-flask method, and microsomal stability in relevant species (mouse/human liver microsomes). These data can be benchmarked against the scaffold lead compound 8g, which demonstrated 84% metabolic stability after 60 min and remarkable aqueous solubility [2].

Scaffold-Hopping Reference Standard for Phenyl-to-Thiadiazole Bioisostere Comparison

This compound serves as a representative member of the 1,3,4-thiadiazole-2-propanoic acid scaffold class for comparative studies against phenylpropanoic acid-based GPR40 agonists. Procurement is warranted when a program needs a structurally authenticated thiadiazole analog to benchmark in vitro pharmacology and ADMET parameters against phenyl-containing comparators, testing the hypothesis that increased scaffold polarity reduces lipophilicity-associated toxicity risk without abolishing target engagement [1].

Chemical Probe for 4-Methoxyphenyl Amide Pharmacophore Contribution

In fragment-based or pharmacophore-driven GPR40 ligand design, CAS 1142209-61-7 provides a defined chemical probe for the 4-methoxyphenyl amide motif attached to the thiadiazole-2-propanoic acid core. Purchasing this compound allows researchers to isolate the contribution of the para-methoxy substituent to binding affinity, functional activity, and drug-like properties, relative to other anilide variants accessible through the same three-step synthetic protocol described by Krasavin et al. [1].

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